

A Comparative Guide to Microwave-Assisted vs. Conventional Heating for Chemical Synthesis

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Compound of Interest

Compound Name: *8-bromo-3,4-dihydro-2H-naphthalen-1-one*
CAS No.: 651735-60-3
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For professionals in chemical research and drug development, the optimization of reaction conditions is paramount to achieving efficiency, purity, and scalability. The method of energy input into a chemical system is a fundamental parameter that dictates reaction kinetics and outcomes. While conventional heating has been the cornerstone of synthesis for centuries, the last few decades have seen microwave-assisted organic synthesis (MAOS) emerge as a transformative technology.^{[1][2]} This guide provides an in-depth, objective comparison of these two heating paradigms, grounded in fundamental principles and supported by experimental data, to empower researchers in making informed methodological choices.

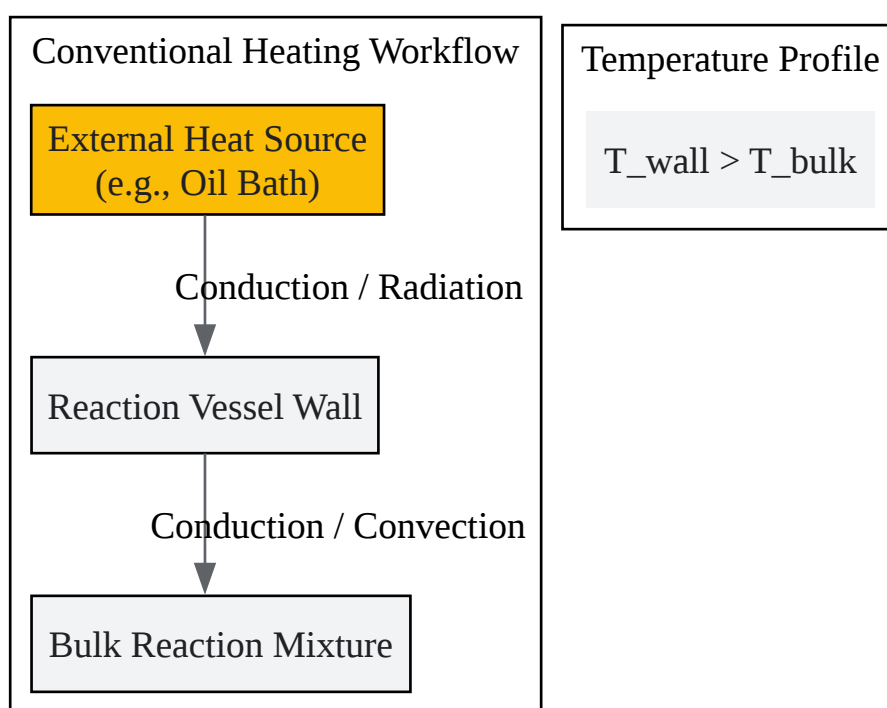
Part 1: The Fundamental Divide: Mechanisms of Heat Transfer

The dramatic differences in performance between conventional and microwave heating stem from their fundamentally distinct mechanisms of energy transfer.

Conventional Heating: A Surface-Driven Process

Traditional heating methods, such as oil baths or heating mantles, rely on conduction, convection, and radiation.[3] Heat is transferred from an external source to the outer surface of the reaction vessel. This energy then slowly propagates through the vessel walls and into the reaction mixture via conduction. The heated liquid at the vessel's surface then transfers heat to the bulk of the solution through convection currents.

This process inherently creates a significant temperature gradient, with the vessel walls being substantially hotter than the core of the reaction mixture.[3] This inefficient heat transfer can lead to longer reaction times and potential decomposition of thermally sensitive compounds at the hot vessel surface.



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Caption: Conventional heating relies on external energy transfer, creating a temperature gradient.

Microwave Heating: Direct & Volumetric Energy Transfer

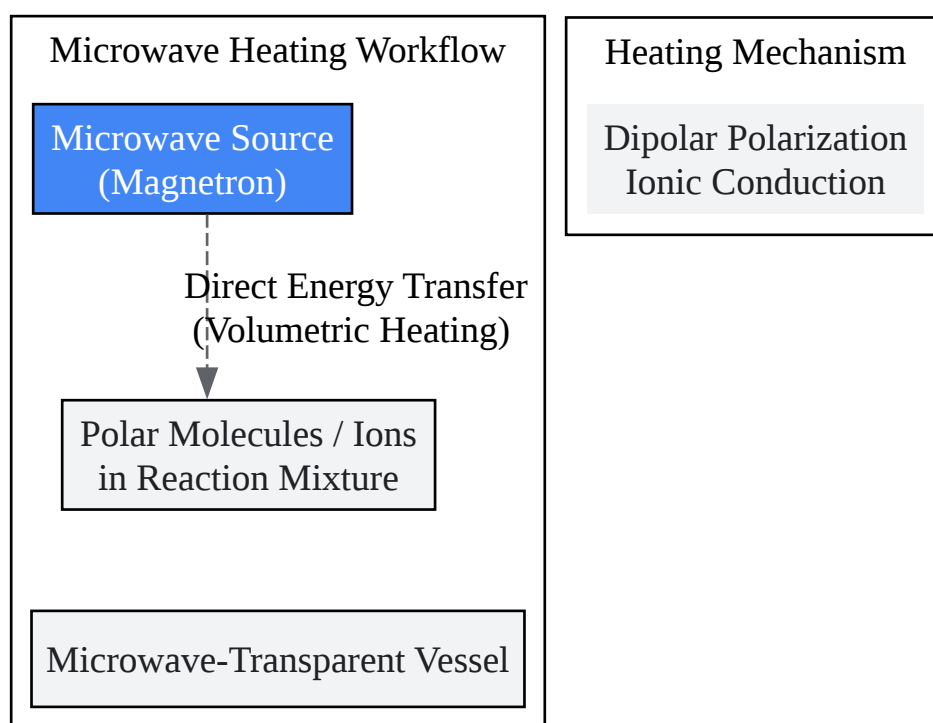
Microwave chemistry utilizes the ability of certain materials to transform electromagnetic energy into heat.[4] Unlike conventional methods, microwave radiation (typically at 2.45 GHz) passes

through the vessel walls and directly couples with molecules in the reaction mixture.[5][6] This leads to rapid, uniform, and efficient heating throughout the entire volume of the sample.[3][5]

The primary mechanisms for this energy transfer are:

- **Dipolar Polarization:** Polar molecules, possessing a permanent dipole moment (e.g., water, ethanol), attempt to align themselves with the oscillating electric field of the microwave.[7][8] This constant reorientation creates intense molecular friction, which manifests as heat.[8][9]
- **Ionic Conduction:** In the presence of ions, the oscillating electric field induces translational motion.[5][7] Collisions caused by this movement result in energy dissipation as heat.[5][8]

This direct energy transfer is far more efficient and circumvents the slow process of thermal conductivity, enabling instantaneous and localized superheating of the reaction components.
[10]



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Caption: Microwave heating transfers energy directly to polar molecules within the vessel.

Part 2: Key Phenomena & Considerations in Microwave Synthesis

The unique heating mechanism of microwaves gives rise to phenomena not typically observed with conventional methods.

- **Superheating:** Microwave irradiation can heat liquids to temperatures significantly above their conventional boiling points without the liquid actually boiling.[11][12] This occurs because the bulk liquid is heated uniformly, and nucleation sites for boiling, which typically form on the hot vessel surface in conventional heating, are absent.[11] This "super boiling" can dramatically accelerate reaction rates.[11] It's important to note that vigorous stirring or the use of boiling chips can mitigate this effect.[13][14]
- **Hotspots:** In heterogeneous mixtures containing materials with vastly different microwave-absorbing capabilities (e.g., a solid catalyst in a non-polar solvent), localized superheating, or "hotspots," can occur.[15][16] The strong microwave-absorbing material can reach temperatures hundreds of degrees higher than the surrounding bulk medium.[16] This can be advantageous for catalysis but also poses a risk of product degradation if not controlled.[17][18]
- **The "Non-Thermal Effect" Debate:** There has been considerable debate about the existence of "non-thermal" or "specific" microwave effects, where the electromagnetic field itself, independent of temperature, influences reaction rates.[19][20] However, a growing consensus in the scientific community, supported by careful experimentation with accurate internal temperature monitoring, suggests that most, if not all, of the observed rate enhancements are due to purely thermal phenomena (i.e., rapid heating and superheating).[21][22][23] For the vast majority of liquid-phase organic syntheses, assuming a purely thermal effect is a reliable working model.[19][21]

Part 3: Performance Metrics at a Glance

The following table summarizes the key differences in performance between the two heating methodologies.

Parameter	Microwave-Assisted Heating	Conventional Heating
Heating Mechanism	Volumetric; direct coupling of energy with polar molecules/ions.[5][7]	Surface-driven; heat transfer via conduction and convection.[3]
Heating Rate	Extremely rapid; seconds to minutes.[5]	Slow and gradual; minutes to hours.[3]
Temperature Profile	Uniform temperature throughout the bulk mixture.[5]	Non-uniform; temperature gradient from vessel wall to center.[3]
Reaction Time	Significantly reduced (often by orders of magnitude).[1][24]	Typically much longer.[1][24]
Yield & Purity	Often higher due to reduced side product formation from shorter reaction times.[5][25]	Variable; can be lower due to thermal decomposition over long periods.[1]
Energy Efficiency	High; energy is focused only on the reaction mixture.[5][26]	Low; significant energy is lost heating the apparatus and environment.[3]
Solvent Choice	Most effective with polar solvents that absorb microwave energy.[5]	Independent of solvent polarity.
Scalability	Can be challenging due to the penetration depth of microwaves.[27]	Well-established for large-scale industrial processes.

Part 4: Case Studies - Experimental Data & Protocols

To illustrate the practical implications of these differences, we will examine three widely-used organic transformations.

Case Study 1: The Biginelli Reaction

This one-pot, three-component reaction is a cornerstone for synthesizing dihydropyrimidines, a privileged scaffold in medicinal chemistry.

Quantitative Comparison

Method	Catalyst	Reaction Time	Yield (%)	Reference
Conventional	CaCl ₂	>15 hours	>80%	[28]
Microwave	CaCl ₂ (Solvent-free)	10-15 minutes	70-85%	[28]
Conventional	Ethanol (Reflux)	No yield/rate increase vs MW at same temp	-	[22][29]
Microwave	Ethanol (Open vessel)	Rapid	High	[22][23]

Note: The significant rate enhancement in open-vessel microwave experiments is often due to solvent evaporation, leading to solvent-free conditions at high temperatures.[22][23]

Experimental Protocols

Protocol 1A: Conventional Synthesis of 2-Amino-4,6-diarylpyrimidines

- In a round-bottom flask equipped with a reflux condenser, combine the enolizable carbonyl compound (1.0 eq), non-enolizable carbonyl compound (1.1 eq), and guanidine (1.1 eq).
- Add ethanol as the solvent and sodium hydroxide (1.1 eq) as a base.
- Heat the mixture to reflux using an oil bath with magnetic stirring under a nitrogen atmosphere.
- Monitor the reaction by TLC. A typical reaction time is over 15 hours.[28]

- After completion, cool the mixture, and perform standard aqueous workup and purification by recrystallization or chromatography.

Protocol 1B: Microwave-Assisted Synthesis of 2-Amino-4,6-diarylpyrimidines

- In a 10 mL sealed microwave process vial, add the enolizable carbonyl compound (1.0 eq), non-enolizable carbonyl compound (1.1 eq), guanidine (1.1 eq), and CaCl₂ (0.3 eq).
- The reaction is performed under solvent-free conditions.
- Place the sealed vial in a monomode microwave reactor.
- Irradiate at a set temperature (e.g., 120 °C) for 10-15 minutes with magnetic stirring.[28]
- After cooling, dissolve the residue in an appropriate solvent and purify.

Case Study 2: The Hantzsch 1,4-Dihydropyridine Synthesis

A classic multicomponent reaction for creating dihydropyridine scaffolds, which are prevalent in cardiovascular drugs.

Quantitative Comparison

Method	Conditions	Reaction Time	Yield (%)	Reference
Conventional	Ethanol (Reflux)	12 hours	15-52%	[30]
Microwave	Ethanol	4 minutes	15-52%	[30]
Microwave	Solvent-free, Alumina support	6 minutes	>85%	[30]
Microwave	Solvent-free	10 minutes	59-77%	[30]

Note: While early studies showed no significant yield improvement, the dramatic reduction in reaction time is consistently observed.[30] Solvent-free microwave conditions often provide the best combination of speed and yield.[30][31]

Experimental Protocols

Protocol 2A: Conventional Hantzsch Synthesis

- In a round-bottom flask with a reflux condenser, dissolve the aldehyde (1.0 eq), β -ketoester (2.0 eq), and a source of ammonia (e.g., ammonium acetate, 1.1 eq) in ethanol.
- Heat the mixture to reflux using an oil bath for several hours (typically 12+ hours).[\[30\]](#)[\[32\]](#)
- Monitor the reaction progress via TLC.
- Upon completion, cool the reaction mixture to room temperature, inducing crystallization of the product.
- Collect the solid product by filtration and wash with cold ethanol.

Protocol 2B: Microwave-Assisted Solvent-Free Hantzsch Synthesis

- In a microwave-safe open vessel, thoroughly mix the aldehyde (1.0 eq), β -ketoester (2.0 eq), and ammonium acetate (1.1 eq) with a solid support like alumina.
- Place the vessel in a domestic or dedicated microwave oven.
- Irradiate in short intervals (e.g., 60-90 seconds) for a total of 6-10 minutes to avoid overheating.[\[30\]](#)
- After cooling, extract the product from the solid support using an appropriate organic solvent (e.g., ethyl acetate).
- Remove the solvent under reduced pressure and purify the residue.

Case Study 3: The Suzuki-Miyaura Cross-Coupling

A Nobel Prize-winning reaction, the Suzuki coupling is a vital tool for forming C-C bonds, particularly in the synthesis of biaryl compounds.

Quantitative Comparison

Method	Catalyst / Conditions	Reaction Time	Yield (%)	Reference
Conventional	Pd EnCat™, Toluene/Water/Et hanol, 100°C	8 hours	97%	
Microwave	Pd EnCat™, Toluene/Water/Et hanol, 120°C	10 minutes	>98%	
Conventional	Pd EnCat™, Thermal Conditions	~24 hours	-	[33]
Microwave	Pd EnCat™, 110°C	20 minutes	Excellent	[33]

Note: The reaction rate is accelerated approximately 48-fold to 72-fold under microwave conditions compared to conventional heating, with comparable or improved yields.[33]

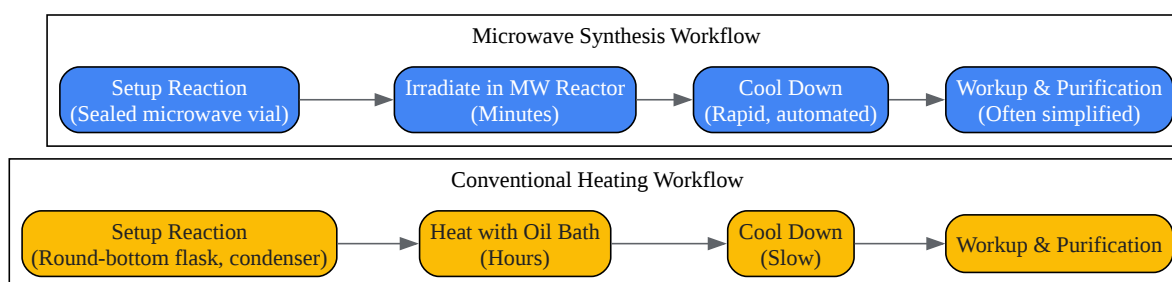
Experimental Protocols

Protocol 3A: Conventional Suzuki Coupling

- To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 eq), boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq).
- Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
- Heat the mixture to 80-100 °C using an oil bath with vigorous stirring for several hours (e.g., 8-24 hours).[33]
- Monitor the reaction by TLC or GC-MS.
- After completion, cool the mixture and perform a standard aqueous workup, followed by extraction with an organic solvent and purification via column chromatography.

Protocol 3B: Microwave-Assisted Suzuki Coupling

- In a sealed microwave process vial, combine the aryl halide (1.0 eq), boronic acid (1.1 eq), palladium catalyst (e.g., Pd EnCat™, 5-10 mol%), and a base (e.g., Bu₄NOAc or K₂CO₃, 2-3 eq).
- Add the chosen solvent (e.g., ethanol or acetonitrile).
- Seal the vial and place it in the microwave reactor.
- Irradiate at a high temperature (e.g., 120-140 °C) for a short duration (e.g., 10-20 minutes) with magnetic stirring.[33]
- After the vessel has cooled, filter off the catalyst (if heterogeneous) and purify the product, often with a simple filtration through a silica plug.



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Caption: Comparison of typical experimental workflows for the two heating methods.

Conclusion

Microwave-assisted synthesis offers a compelling alternative to conventional heating, providing dramatic reductions in reaction times, improvements in energy efficiency, and often leading to higher yields and product purity.[5][24][34] This is primarily due to its unique mechanism of

direct, volumetric heating, which allows for rapid temperature elevation and the ability to access superheated solvent conditions.^{[5][11]}

While conventional heating remains the standard for large-scale industrial processes, microwave synthesis has established itself as an indispensable tool in the research and development laboratory. It empowers chemists to rapidly screen reaction conditions, accelerate the synthesis of compound libraries, and develop more efficient and environmentally friendly ("greener") chemical processes.^{[5][25][34]} The choice of heating method is no longer one of simple tradition but a strategic decision based on the desired scale, speed, and efficiency of the chemical transformation.

References

- Microwave chemistry - Wikipedia. Wikipedia. Available at: [\[Link\]](#)
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Research in Engineering and Science (IJRES). Available at: [\[Link\]](#)
- A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Universitas Scientiarum. Available at: [\[Link\]](#)
- Non-thermal microwave effect - Wikipedia. Wikipedia. Available at: [\[Link\]](#)
- Microwave Hotspots: Thermal Nonequilibrium Dynamics from the Perspective of Quantum States | The Journal of Physical Chemistry A - ACS Publications. ACS Publications. Available at: [\[Link\]](#)
- Batch and Continuous Flow Preparation of Hantzsch 1,4-Dihydropyridines under Microwave Heating and Simultaneous Real-time Monitoring by Raman Spectroscopy. An Exploratory Study - MDPI. MDPI. Available at: [\[Link\]](#)
- A review article on eco-friendly synthesis through microwave-assisted reactions. GSC Biological and Pharmaceutical Sciences. Available at: [\[Link\]](#)

- Study and application status of the nonthermal effects of microwaves in chemistry and materials science – a brief review - NIH. National Institutes of Health. Available at: [\[Link\]](#)
- Nonthermal Microwave Effects Revisited: On the Importance of Internal Temperature Monitoring and Agitation in Microwave Chemistry | The Journal of Organic Chemistry - ACS Publications. ACS Publications. Available at: [\[Link\]](#)
- Non-thermal microwave effect - chemeuropa.com. chemeuropa.com. Available at: [\[Link\]](#)
- synthesis and application of microwave: a review - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. World Journal of Pharmaceutical Research. Available at: [\[Link\]](#)
- COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. Journal of Pharmaceutical Negative Results. Available at: [\[Link\]](#)
- Control of Microwave-Generated Hot Spots. 6. Generation of Hot Spots in Dispersed Catalyst Particulates and Factors That Affect Catalyzed Organic Syntheses in Heterogeneous Media | Request PDF - ResearchGate. ResearchGate. Available at: [\[Link\]](#)
- Microwave Chemistry and its Applications - Research Journal of Pharmaceutical Dosage Forms and Technology. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [\[Link\]](#)
- Microwave-mediated Biginelli reactions revisited. On the nature of rate and yield enhancements - R Discovery. R Discovery. Available at: [\[Link\]](#)
- Microwaves' non-thermal effects on a chemical reaction demonstrated for first time. Chemistry World. Available at: [\[Link\]](#)
- Microwave-mediated Biginelli reactions revisited. On the nature of rate and yield enhancements | Semantic Scholar. Semantic Scholar. Available at: [\[Link\]](#)
- Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up - ACS Publications. ACS Publications. Available at: [\[Link\]](#)

- A Comparison of Microwave-Accelerated Conventionally Heated Iodination Reactions of Some Arenes and Heteroarenes, Using ortho-Periodic Acid as the Oxidant - PMC. National Institutes of Health. Available at: [\[Link\]](#)
- Theory of Microwave Heating for Organic Synthesis - CEM Corporation. CEM Corporation. Available at: [\[Link\]](#)
- Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC - NIH. National Institutes of Health. Available at: [\[Link\]](#)
- Microwave-Assisted Biginelli Reaction: An Old Reaction, a New Perspective - ResearchGate. ResearchGate. Available at: [\[Link\]](#)
- The Role of Small Nanoparticles on the Formation of Hot Spots under Microwave-Assisted Hydrothermal Heating | Inorganic Chemistry - ACS Publications. ACS Publications. Available at: [\[Link\]](#)
- (PDF) Microwave-Assisted Superheating and/or Microwave-Specific Superboiling (Nucleation-Limited Boiling) of Liquids Occurs under Certain Conditions but is Mitigated by Stirring. (2015) | Anthony Ferrari - SciSpace. SciSpace. Available at: [\[Link\]](#)
- Microwave Chemistry: General Features and Applications. PharmaTutor. Available at: [\[Link\]](#)
- How Does a Microwave Oven Work? Explaining the Principle of Heating and Basic Structure. Murata Manufacturing Co., Ltd. Available at: [\[Link\]](#)
- Microwave Heating - Mechanism and Theory - CEM Corporation. CEM Corporation. Available at: [\[Link\]](#)
- MICROWAVE SUPERHEATING OF LIQUIDS : - Molecular Diversity Preservation International (MDPI). MDPI. Available at: [\[Link\]](#)
- SUPERHEATING EFFECTS OF MICROWAVE .pptx - Slideshare. Slideshare. Available at: [\[Link\]](#)
- Microwave-mediated Biginelli reactions revisited. On the nature of rate and yield enhancements - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

Royal Society of Chemistry. Available at: [\[Link\]](#)

- Microwave-Assisted Superheating and/or Microwave-Specific Superboiling (Nucleation-Limited Boiling) of Liquids Occurs under Certain Conditions but is Mitigated by Stirring - NIH. National Institutes of Health. Available at: [\[Link\]](#)
- (PDF) On The Microwave Hotspot Problem - ResearchGate. ResearchGate. Available at: [\[Link\]](#)
- Numerical simulation of hot-spot effects in microwave heating due to the existence of strong microwave-absorbing media - RSC Advances (RSC Publishing). Royal Society of Chemistry. Available at: [\[Link\]](#)
- Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC - NIH. National Institutes of Health. Available at: [\[Link\]](#)
- Microwave Activation in the Chemistry of Hantzsch 1,4-Dihydropyridines. MDPI. Available at: [\[Link\]](#)
- Rapid and Amenable Suzuki Coupling Reaction in Water Using Microwave and Conventional Heating - ResearchGate. ResearchGate. Available at: [\[Link\]](#)
- Microwave-promoted three-component Hantzsch synthesis of acridinediones under green conditions - ResearchGate. ResearchGate. Available at: [\[Link\]](#)
- Microwave assisted organic synthesis (MAOS) - International Journal of Chemical Science. International Journal of Chemical Science. Available at: [\[Link\]](#)
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. International Journal of Research in Pharmacy and Allied Science. Available at: [\[Link\]](#)
- Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio - Baxendale Group. Baxendale Group. Available at: [\[Link\]](#)

- Microwave-Assisted Suzuki Cross-Coupling Reaction, a Key Step in the Synthesis of Polycyclic Aromatic Hydrocarbons and Their Metabolites | Request PDF - ResearchGate. ResearchGate. Available at: [\[Link\]](#)
- Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by Supported Palladium Under Microwave Irradiation - ResearchGate. ResearchGate. Available at: [\[Link\]](#)

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- [1. pdf.benchchem.com](https://pdf.benchchem.com) [pdf.benchchem.com]
- [2. pdf.benchchem.com](https://pdf.benchchem.com) [pdf.benchchem.com]
- [3. wjpr.s3.ap-south-1.amazonaws.com](https://wjpr.s3.ap-south-1.amazonaws.com) [wjpr.s3.ap-south-1.amazonaws.com]
- [4. ijper.org](https://ijper.org) [ijper.org]
- [5. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview](https://ajgreenchem.com) [ajgreenchem.com]
- [6. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC](https://pubmed.ncbi.nlm.nih.gov/) [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- [7. Microwave chemistry - Wikipedia](https://en.wikipedia.org) [en.wikipedia.org]
- [8. Microwave Heating - Mechanism and Theory](https://cem.com) [cem.com]
- [9. How Does a Microwave Oven Work? Heating Principles Explained | TDK | The Wonders of Electromagnetism | Learn about Technology with TDK](https://tdk.com) [tdk.com]
- [10. Theory of Microwave Heating for Organic Synthesis](https://cem.com) [cem.com]
- [11. mdpi.org](https://mdpi.org) [mdpi.org]
- [12. SUPERHEATING EFFECTS OF MICROWAVE .pptx](https://slideshare.net) [slideshare.net]
- [13. \(PDF\) Microwave-Assisted Superheating and/or Microwave-Specific Superboiling \(Nucleation-Limited Boiling\) of Liquids Occurs under Certain Conditions but is Mitigated by Stirring. \(2015\) | Anthony Ferrari | 20 Citations](https://scispace.com) [scispace.com]

- 14. Microwave-Assisted Superheating and/or Microwave-Specific Superboiling (Nucleation-Limited Boiling) of Liquids Occurs under Certain Conditions but is Mitigated by Stirring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Numerical simulation of hot-spot effects in microwave heating due to the existence of strong microwave-absorbing media - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Non-thermal microwave effect - Wikipedia [en.wikipedia.org]
- 20. Non-thermal_microwave_effect [chemeuropa.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. discovery.researcher.life [discovery.researcher.life]
- 23. semanticscholar.org [semanticscholar.org]
- 24. sphinxsai.com [sphinxsai.com]
- 25. rjpdf.com [rjpdf.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. mdpi.com [mdpi.com]
- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 29. Microwave-mediated Biginelli reactions revisited. On the nature of rate and yield enhancements - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 30. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. mdpi.org [mdpi.org]
- 33. researchgate.net [researchgate.net]
- 34. chemicaljournal.in [chemicaljournal.in]
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